Cas no 453557-46-5 (4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile)
4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(3-(Trifluoromethyl)phenoxy)benzonitrile
- AKOS005070587
- 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile
- AT13069
- CS-0317758
- 453557-46-5
- QAEJDCVHJBSIKH-UHFFFAOYSA-N
- 4-[3-(trifluoromethyl)phenoxy]benzonitrile
- 5P-072
- MFCD01871521
- 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile
-
- MDL: MFCD01871521
- Inchi: 1S/C14H8F3NO/c15-14(16,17)11-2-1-3-13(8-11)19-12-6-4-10(9-18)5-7-12/h1-8H
- InChI Key: QAEJDCVHJBSIKH-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)OC1C=CC(C#N)=CC=1)(F)F
Computed Properties
- Exact Mass: 263.05579836Da
- Monoisotopic Mass: 263.05579836Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Melting Point: 59-61°C
4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:3439
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010171-250mg |
4-[3-(Trifluoromethyl)phenoxy]benzonitrile |
453557-46-5 | 250mg |
£57.00 | 2022-03-01 | ||
| Fluorochem | 010171-1g |
4-[3-(Trifluoromethyl)phenoxy]benzonitrile |
453557-46-5 | 1g |
£169.00 | 2022-03-01 | ||
| TRC | T901475-10mg |
4-[3-(Trifluoromethyl)Phenoxy]Benzenecarbonitrile |
453557-46-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901475-50mg |
4-[3-(Trifluoromethyl)Phenoxy]Benzenecarbonitrile |
453557-46-5 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T901475-100mg |
4-[3-(Trifluoromethyl)Phenoxy]Benzenecarbonitrile |
453557-46-5 | 100mg |
$ 80.00 | 2022-06-02 | ||
| Apollo Scientific | PC10253-500mg |
4-[3-(Trifluoromethyl)phenoxy]benzonitrile |
453557-46-5 | 500mg |
£110.00 | 2024-05-26 | ||
| Apollo Scientific | PC10253-1g |
4-[3-(Trifluoromethyl)phenoxy]benzonitrile |
453557-46-5 | 1g |
£144.00 | 2024-05-26 | ||
| Apollo Scientific | PC10253-5g |
4-[3-(Trifluoromethyl)phenoxy]benzonitrile |
453557-46-5 | 5g |
£344.00 | 2024-05-26 | ||
| abcr | AB158991-1 g |
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile; . |
453557-46-5 | 1 g |
€187.10 | 2023-07-20 | ||
| abcr | AB158991-5 g |
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile; . |
453557-46-5 | 5 g |
€478.80 | 2023-07-20 |
4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile Suppliers
4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile
4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile: A Comprehensive Overview
4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile, identified by the CAS number 453557-46-5, is a highly specialized organic compound with significant applications in various scientific and industrial domains. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in fields such as pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure comprises a benzenecarbonitrile moiety attached to a phenoxy group, which itself is substituted with a trifluoromethyl group. This combination of functional groups imparts distinctive chemical properties, making it a subject of interest for researchers and industry professionals alike.
The synthesis of 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile involves a series of carefully designed organic reactions, often leveraging modern synthetic methodologies. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the literature as an effective method for constructing the phenoxy-benzene linkage. Additionally, the introduction of the trifluoromethyl group is typically achieved through electrophilic substitution or nucleophilic aromatic substitution, depending on the specific conditions and desired regioselectivity.
One of the most promising applications of 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile lies in its potential as a precursor for bioactive molecules. Recent studies have highlighted its role in drug discovery programs targeting various therapeutic areas, including oncology and infectious diseases. The trifluoromethyl group is known to enhance lipophilicity and improve drug-like properties, making this compound an attractive building block for medicinal chemists. Furthermore, its benzenecarbonitrile moiety can serve as a reactive site for further functionalization, enabling the creation of diverse pharmacophores with tailored activities.
In the agrochemical sector, 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile has shown promise as an intermediate in the synthesis of herbicides and insecticides. The phenoxy group is well-documented for its herbicidal activity, while the trifluoromethyl substitution can enhance selectivity and efficacy against target pests. Recent research has focused on optimizing the compound's stability under field conditions and improving its bioavailability to maximize agricultural benefits while minimizing environmental impact.
The physical and chemical properties of 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile have been extensively studied to understand its behavior in different environments. For example, its solubility in various solvents has been characterized using advanced spectroscopic techniques such as NMR and UV-Vis spectroscopy. Additionally, computational modeling studies have provided insights into its electronic structure and reactivity, aiding in the design of more efficient synthetic pathways and applications.
In terms of safety and handling, 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile must be treated with care due to its potential toxicity and flammability. Proper personal protective equipment (PPE) should be used during synthesis and handling to ensure worker safety. Storage conditions should also adhere to recommended guidelines to prevent degradation or contamination.
The growing interest in 4-3-(Trifluoromethyl)PhenoxyBenzenecarbonitrile has led to increased research activity worldwide. Collaborative efforts between academic institutions and industry partners are driving innovation in its synthesis, characterization, and application development. As new findings emerge, this compound is expected to play an even more pivotal role in advancing science and technology across multiple disciplines.
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